molecular formula C13H10N2O2 B7817597 8-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one

8-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one

Cat. No.: B7817597
M. Wt: 226.23 g/mol
InChI Key: GFQMJGYCFJXMDO-UHFFFAOYSA-N
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Description

8-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one is a heterocyclic compound that features a fused ring system combining pyridine, benzene, and oxazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one typically involves the formation of the oxazepine ring through cyclization reactions. One common method is the Eschweiler–Clark reaction, which involves the formation of the azepine ring under specific conditions . This reaction is often carried out using methylamine and formaldehyde in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

8-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways are still under investigation, but studies suggest it may interact with proteins involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

8-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-8-4-5-11-10(7-8)15-12(16)9-3-2-6-14-13(9)17-11/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQMJGYCFJXMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=CC=N3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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